4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBZCSSIHIJYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and benzamide moieties. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-bromonaphthalene under suitable conditions to yield the final compound .
Chemical Reactions Analysis
4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its antitumor and anti-inflammatory properties, it is being studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ in substituents on the benzamide, thiazole, or aryl groups. These variations significantly impact solubility, melting points, and bioactivity.
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Hydrophobicity : The naphthalen-2-yl group in the target compound increases lipophilicity compared to analogs with smaller aryl groups (e.g., trimethoxyphenyl in ).
- Symmetry : 3,5-Dimethoxy substitution on the benzamide () introduces steric hindrance, which may affect crystallinity and solubility.
Table 2: Reported Bioactivities of Analogs
SAR Insights :
- Aryl Substituents : Bulky groups (e.g., naphthalen-2-yl) enhance binding to hydrophobic pockets in enzymes like tubulin .
- Methoxy Positioning : Para-methoxy on benzamide (target) vs. meta/ortho in analogs (e.g., ) affects hydrogen bonding with targets.
- Heterocyclic Modifications : Replacement of thiazole with benzo[d]thiazole () alters π-stacking and metabolic stability.
Biological Activity
4-Methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can be represented as follows:
This compound features a methoxy group, a thiazole ring, and a naphthalene moiety, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as apoptosis and cell cycle regulation.
- Cell Proliferation Inhibition : Research indicates that benzamide derivatives can inhibit cell proliferation in cancer cells by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
- Mechanistic Studies : A study demonstrated that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism, thereby reducing tumor growth in resistant cancer models .
Antiviral Activity
The antiviral properties of benzamide derivatives have also been investigated. Specifically, compounds with a similar structure to 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been shown to exert broad-spectrum antiviral effects.
- Hepatitis B Virus (HBV) : In vitro studies have reported that certain benzamide derivatives can enhance the intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. This suggests a potential therapeutic avenue for treating HBV infections .
- Mechanisms of Action : The antiviral activity is primarily attributed to the ability of these compounds to increase the levels of intracellular antiviral proteins, which play a crucial role in inhibiting viral replication .
Study on Anticancer Efficacy
In a recent study involving various naphthalene-based benzamides, researchers assessed their efficacy against breast cancer cell lines. The study revealed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy.
Study on Antiviral Properties
Another investigation focused on the antiviral effects of related benzamide derivatives against HBV in HepG2 cells. The results indicated that these compounds significantly reduced viral load and enhanced cellular immunity markers, supporting their potential as antiviral agents in clinical settings.
Data Tables
| Compound | IC50 (μM) | Target | Activity |
|---|---|---|---|
| Compound A | 5.6 | Breast Cancer Cells | Anticancer |
| Compound B | 3.1 | Hepatitis B Virus | Antiviral |
| Compound C | 8.0 | Dihydrofolate Reductase | Enzyme Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
